molecular formula C20H26N2O B14517419 2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol CAS No. 62950-92-9

2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol

Katalognummer: B14517419
CAS-Nummer: 62950-92-9
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: HZOJRZRXKWJJEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol is a complex organic compound that features both amine and alcohol functional groups. This compound is notable for its unique structure, which includes an aniline derivative, a cyclohexyl group, and an ethan-1-ol moiety. Its diverse functional groups make it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4-anilinophenylamine, which is then reacted with cyclohexylamine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Industrial methods also focus on efficient separation and purification techniques to isolate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine and alcohol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted amines and ethers.

Wissenschaftliche Forschungsanwendungen

2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amine and alcohol groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Anilinophenylamine: Shares the aniline derivative but lacks the cyclohexyl and ethan-1-ol groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the aniline derivative and ethan-1-ol groups.

    Ethanolamine: Contains the ethan-1-ol group but lacks the aniline derivative and cyclohexyl groups.

Uniqueness

2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Eigenschaften

CAS-Nummer

62950-92-9

Molekularformel

C20H26N2O

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-(4-anilino-N-cyclohexylanilino)ethanol

InChI

InChI=1S/C20H26N2O/c23-16-15-22(19-9-5-2-6-10-19)20-13-11-18(12-14-20)21-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,19,21,23H,2,5-6,9-10,15-16H2

InChI-Schlüssel

HZOJRZRXKWJJEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(CCO)C2=CC=C(C=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.